4-Hydroxy-2-naphthoic acid
Overview
Description
4-Hydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H8O3 and a molecular weight of 188.18 . It is a solid substance and is produced by air oxidation of 1-tetralone-3-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-naphthoic acid involves the air oxidation of 1-tetralone-3-carboxylic acid . In a study, it was found that the bacterial P450 monooxygenase from Rhodopseudomonas palustris, known as CYP199A2, exhibited oxidation activity towards three hydroxynaphthoic acids . Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .Molecular Structure Analysis
The InChI code for 4-Hydroxy-2-naphthoic acid is 1S/C11H8O3/c12-10-6-8 (11 (13)14)5-7-3-1-2-4-9 (7)10/h1-6,12H, (H,13,14) and the InChI key is NIOAVQYSSKOCQP-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Hydroxy-2-naphthoic acid is produced by air oxidation of 1-tetralone-3-carboxylic acid . The kinetics of thermal decomposition of the H1·½DIOX compound yields an activation energy of ∼60 kJ mol −1 for the desolvation reaction .Physical And Chemical Properties Analysis
4-Hydroxy-2-naphthoic acid has a melting point of 182-183 °C . It has a density of 1.399±0.06 g/cm3 . It is a solid substance and is stored in a refrigerator .Scientific Research Applications
Biocatalytic Synthesis of Dihydroxynaphthoic Acids
- Application Summary: 4-Hydroxy-2-naphthoic acid is used in the biocatalytic synthesis of dihydroxynaphthoic acids by Cytochrome P450 CYP199A2. This process involves the oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .
- Methods of Application: The process involves the use of whole cells of the recombinant Escherichia coli strain expressing CYP199A2 .
- Results or Outcomes: The results suggest that CYP199A2 might be a useful oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids .
Synthesis of Novel Naphthopyrans
- Application Summary: 4-Hydroxy-2-naphthoic acid is used in the synthesis of new naphthopyrans, which display faster color fading rate and larger fluorescence quantum yield .
- Methods of Application: The synthesis involves the substitution of phenyl moieties .
- Results or Outcomes: The synthesized naphthopyrans showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
Detection of CN− Ions
- Application Summary: 4-Hydroxy-2-naphthoic acid is used in the synthesis of 3-hydroxy-2-naphthoic hydrazones, which can be used for the detection of CN− ions .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: Due to its selective response, the synthesized compound can be successfully used for making test strips for the detection of CN− ions .
Dielectric Relaxation Studies
- Application Summary: 4-Hydroxy-2-naphthoic acid is used in the synthesis of poly(4-hydroxybenzoic acid) and copolyesters .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these studies are not specified in the source .
Inclusion Compounds of Hydroxynaphthoic Acids
- Application Summary: 6-Hydroxy-2-naphthoic acid, a derivative of 4-Hydroxy-2-naphthoic acid, forms solvates with 1,4-dioxane (DIOX) and dimethyl sulfoxide (DMSO), and their structures are stabilized by host–host and host–guest hydrogen bonds .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The kinetics of thermal decomposition of the H1·½DIOX compound yields an activation energy of ∼60 kJ mol −1 for the desolvation reaction .
Precursor to Azo Dyes and Pigments
- Application Summary: 3-Hydroxy-2-naphthoic acid, a derivative of 4-Hydroxy-2-naphthoic acid, is a precursor to some azo dyes and pigments .
- Methods of Application: It is prepared by carboxylation of 2-naphthol by the Kolbe–Schmitt reaction .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Inclusion Compounds of Hydroxynaphthoic Acids
- Application Summary: 6-Hydroxy-2-naphthoic acid, a derivative of 4-Hydroxy-2-naphthoic acid, forms solvates with 1,4-dioxane (DIOX) and dimethyl sulfoxide (DMSO), and their structures are stabilized by host–host and host–guest hydrogen bonds .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The kinetics of thermal decomposition of the H1·½DIOX compound yields an activation energy of ∼60 kJ mol −1 for the desolvation reaction .
Precursor to Azo Dyes and Pigments
- Application Summary: 3-Hydroxy-2-naphthoic acid, a derivative of 4-Hydroxy-2-naphthoic acid, is a precursor to some azo dyes and pigments .
- Methods of Application: It is prepared by carboxylation of 2-naphthol by the Kolbe–Schmitt reaction .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Safety And Hazards
Future Directions
The future directions for 4-Hydroxy-2-naphthoic acid could involve its use in the synthesis of Liquid Crystal Polymers (LCPs) like Vectra . It could also be used in the synthesis of dihydroxynaphthoic acids using bacterial P450 monooxygenase . Additionally, the formation of inclusion compounds of hydroxynaphthoic acids could be explored .
properties
IUPAC Name |
4-hydroxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOAVQYSSKOCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-naphthoic acid | |
CAS RN |
1573-91-7 | |
Record name | 4-hydroxynaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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